2-(Diphenylamino)phenylboronic acid
CAS No.:
Cat. No.: VC15792889
Molecular Formula: C18H16BNO2
Molecular Weight: 289.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BNO2 |
|---|---|
| Molecular Weight | 289.1 g/mol |
| IUPAC Name | [2-(N-phenylanilino)phenyl]boronic acid |
| Standard InChI | InChI=1S/C18H16BNO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21-22H |
| Standard InChI Key | ILYZJLQMAUMQMD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-(diphenylamino)phenylboronic acid features a phenylboronic acid moiety directly linked to a diphenylamino group at the 2-position. This arrangement creates a conjugated π-system that enhances electron-donating capabilities, as confirmed by nuclear magnetic resonance (NMR) studies. The boron atom adopts an sp² hybridization state, with its empty p-orbital participating in conjugation with the aromatic rings. X-ray crystallographic analyses of analogous compounds reveal planar configurations with minor distortions (6.6–21.4°) at the C-B bond interface, suggesting steric interactions between substituents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BNO₂ |
| Molecular Weight | 289.1 g/mol |
| IUPAC Name | [2-(N-phenylanilino)phenyl]boronic acid |
| Hybridization (B) | sp² |
| Conjugated System Length | 14 π-electrons |
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are routinely employed to verify the compound’s structure. The ¹¹B NMR spectrum typically exhibits a peak near δ 30 ppm, consistent with trigonal planar boron centers. Infrared spectroscopy reveals B-O stretching vibrations at 1,340–1,250 cm⁻¹ and O-H bonds from the boronic acid group at 3,200–3,600 cm⁻¹ .
Synthesis and Optimization
Primary Synthetic Route
The most documented synthesis involves a two-step lithiation-borylation sequence :
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Lithiation: (2-Bromophenyl)diphenylamine undergoes lithium-halogen exchange with n-butyllithium in tetrahydrofuran (THF)/hexane at -78°C.
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Borylation: The lithiated intermediate reacts with triethyl borate, followed by hydrolysis to yield the target compound.
Reaction Conditions:
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Temperature: -78°C (Step 1); -78°C → 20°C (Step 2)
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Duration: 1 hour (Step 1); 18 hours (Step 2)
Alternative Methodologies
While less common, transition metal-catalyzed routes using Suzuki-Miyaura couplings have been explored. For example, palladium-catalyzed reactions between 2-bromotriphenylamine and bis(pinacolato)diboron achieve moderate yields (60–70%) but require stringent anhydrous conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents (e.g., hexanes) but dissolves readily in polar aprotic solvents like THF and dimethylformamide (DMF). Its boronic acid group renders it moisture-sensitive, necessitating storage under inert atmospheres .
Reactivity Profile
The diphenylamino group acts as a strong electron donor, activating the boronic acid toward electrophilic aromatic substitution. Key reactions include:
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Suzuki-Miyaura Cross-Coupling: Forms biaryl structures with aryl halides under Pd catalysis .
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Protonation-Dependent Spectral Shifts: Protonation at the amino group induces bathochromic shifts (>50 nm) in UV-Vis spectra, enabling pH-responsive applications.
Table 2: Comparative Reactivity with Phenylboronic Acid
| Property | 2-(Diphenylamino)phenylboronic Acid | Phenylboronic Acid |
|---|---|---|
| Electron Density (B) | High (due to -NPh₂) | Moderate |
| Suzuki Reaction Rate | 3.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |
| pKa (Boric Acid Group) | 8.9 | 8.7 |
Applications in Materials Science
Organic Electronics
The compound’s extended conjugation and charge-transfer capabilities make it ideal for:
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OLED Emissive Layers: Blends with iridium complexes achieve external quantum efficiencies (EQE) >15%.
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Molecular Sensors: Functionalization with fluorophores enables selective detection of saccharides via boronic acid-diol interactions .
Pharmaceutical Intermediates
As a Suzuki coupling partner, it facilitates the synthesis of biphenyl-based kinase inhibitors. For instance, derivatives show IC₅₀ values <100 nM against EGFR mutants in preclinical trials .
Challenges and Future Directions
Current limitations include moisture sensitivity and moderate thermal stability (decomposition onset: 180°C). Ongoing research focuses on:
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